![molecular formula C15H21NO2 B5069835 N-[2-(1-cyclohexen-1-yl)ethyl]-2,5-dimethyl-3-furamide](/img/structure/B5069835.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-2,5-dimethyl-3-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to N-[2-(1-cyclohexen-1-yl)ethyl]-2,5-dimethyl-3-furamide often involves palladium-catalyzed cyclization processes. For example, a study detailed the synthesis of 5-methylfuro[3,2-c]quinolin-4(5H)-one, highlighting the role of palladium oxide with potassium acetate in N,N-dimethylacetamide (DMA) for optimizing yields (Lindahl et al., 2006). Such methodologies may be applicable or adaptable to the synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-2,5-dimethyl-3-furamide, emphasizing the importance of catalyst selection and reaction conditions in achieving high yields.
Molecular Structure Analysis
The molecular structure of compounds like N-[2-(1-cyclohexen-1-yl)ethyl]-2,5-dimethyl-3-furamide can be complex, with cyclohexene and furamide moieties influencing the overall conformation and reactivity. Studies using X-ray diffraction have provided insights into the crystal structures of related compounds, revealing the significance of hydrogen bonding and π-π interactions in stabilizing these structures (Sharma et al., 2016). Understanding these molecular interactions is crucial for predicting the behavior and reactivity of N-[2-(1-cyclohexen-1-yl)ethyl]-2,5-dimethyl-3-furamide.
Chemical Reactions and Properties
Chemical reactions involving N-[2-(1-cyclohexen-1-yl)ethyl]-2,5-dimethyl-3-furamide or similar compounds can vary widely, depending on the functional groups and reaction conditions. For instance, the palladium-catalyzed cyclization to form heterocycles demonstrates the reactivity of furamide derivatives under specific conditions (Jiang et al., 2014). Such reactions underscore the versatility and potential for derivatization of these compounds.
Physical Properties Analysis
The physical properties of N-[2-(1-cyclohexen-1-yl)ethyl]-2,5-dimethyl-3-furamide, such as solubility, melting point, and glass transition temperature, are influenced by its molecular structure. Research on bio-based polyamides synthesized from similar furan derivatives highlights how the rigid structure of cyclohexane and furan contributes to high glass transition temperatures and specific solubility profiles (Mao et al., 2021). These findings provide valuable insights into the physical behavior of furamide-based compounds.
Chemical Properties Analysis
The chemical properties of furamide derivatives, including reactivity, stability, and interaction with other molecules, are crucial for their potential applications. Studies on the modification of polyethylene furandicarboxylate with cyclohexanedimethylene demonstrate how variations in composition can affect the material's mechanical and barrier properties, indicating the importance of chemical structure in determining the properties of furamide-based materials (Wang et al., 2016).
properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-11-10-14(12(2)18-11)15(17)16-9-8-13-6-4-3-5-7-13/h6,10H,3-5,7-9H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRXPEODZTWZHDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCC2=CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.